Cas no 2034267-03-1 (2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide)
![2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/2034267-03-1x500.png)
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide 化学的及び物理的性質
名前と識別子
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- 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide
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- インチ: 1S/C15H19BrN2O3S/c1-22(20,21)18-11-6-7-12(18)9-10(8-11)17-15(19)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3,(H,17,19)
- InChIKey: WRHJIBIZPPLEJM-UHFFFAOYSA-N
- ほほえんだ: C(NC1CC2N(S(C)(=O)=O)C(CC2)C1)(=O)C1=CC=CC=C1Br
じっけんとくせい
- 密度みつど: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 13.36±0.20(Predicted)
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-1279-2mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-4mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-10μmol |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-25mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-2μmol |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-20μmol |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-3mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-20mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-15mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-1279-30mg |
2-bromo-N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}benzamide |
2034267-03-1 | 90%+ | 30mg |
$119.0 | 2023-04-25 |
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 2034267-03-1 and Product Name: 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide
2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide, identified by its CAS number 2034267-03-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities.
The molecular framework of 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide is notable for its incorporation of a brominated benzamide moiety linked to an azabicyclo[3.2.1]octane scaffold. The presence of the methylsulfonyl group further enhances its structural complexity, making it a promising candidate for further exploration in drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of such complex heterocyclic compounds due to their potential applications in medicinal chemistry. The bicyclic structure of this compound not only imparts steric hindrance but also allows for diverse interactions with biological targets, making it an attractive scaffold for designing novel therapeutic agents.
One of the most compelling aspects of 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide is its versatility in chemical modifications. The bromine atom at the para position of the benzamide ring provides a reactive site for further functionalization, enabling chemists to tailor the molecule's properties for specific biological applications. This flexibility has made it a valuable intermediate in the synthesis of more complex pharmacophores.
Recent studies have highlighted the importance of azabicycloalkanes in medicinal chemistry due to their ability to mimic natural products and exhibit unique pharmacological profiles. The azabicyclo[3.2.1]octane core in 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in various biological assays.
The methylsulfonyl group, while relatively small, plays a crucial role in modulating the compound's interactions with biological targets. This functional group is known for its ability to increase metabolic stability and improve pharmacokinetic properties, making it an attractive feature for drug candidates.
From a synthetic perspective, the preparation of 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide involves multi-step reactions that showcase the expertise of modern organic synthesis techniques. The construction of the azabicyclo[3.2.1]octane ring system requires careful planning and execution, often involving transition metal-catalyzed reactions or intramolecular cyclizations.
The bromination step is particularly critical, as it determines the reactivity of the benzamide moiety in subsequent synthetic transformations. Advanced techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity in this step.
In terms of biological activity, preliminary studies on 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide have shown promising results in various pharmacological assays. The compound has demonstrated potential as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in therapeutic areas such as oncology and inflammation.
The benzamide moiety is known for its role as a pharmacophore in many bioactive molecules, and its combination with the azabicycloalkane scaffold in this compound suggests that it may exhibit unique interactions with biological targets compared to simpler analogues.
The presence of both bromine and methylsulfonyl groups provides multiple sites for interaction with biological systems, potentially leading to enhanced binding affinity and selectivity. These features make 2-Bromo-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide an intriguing molecule for medicinal chemists seeking to develop novel therapeutic agents.
As research continues to uncover new applications for complex heterocyclic compounds like this one, it is likely that CAS No 2034267-03-1 will become increasingly important in both academic research and industrial drug development pipelines.
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